1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride 1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13688546
InChI: InChI=1S/C14H22N2.2ClH/c1-11-8-12(2)16(10-14(11)15)9-13-6-4-3-5-7-13;;/h3-7,11-12,14H,8-10,15H2,1-2H3;2*1H
SMILES: CC1CC(N(CC1N)CC2=CC=CC=C2)C.Cl.Cl
Molecular Formula: C14H24Cl2N2
Molecular Weight: 291.3 g/mol

1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride

CAS No.:

Cat. No.: VC13688546

Molecular Formula: C14H24Cl2N2

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride -

Specification

Molecular Formula C14H24Cl2N2
Molecular Weight 291.3 g/mol
IUPAC Name 1-benzyl-4,6-dimethylpiperidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C14H22N2.2ClH/c1-11-8-12(2)16(10-14(11)15)9-13-6-4-3-5-7-13;;/h3-7,11-12,14H,8-10,15H2,1-2H3;2*1H
Standard InChI Key MOVUARHMFQGSCL-UHFFFAOYSA-N
SMILES CC1CC(N(CC1N)CC2=CC=CC=C2)C.Cl.Cl
Canonical SMILES CC1CC(N(CC1N)CC2=CC=CC=C2)C.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride belongs to the piperidine class, characterized by a six-membered amine ring with benzyl and methyl substituents. The dihydrochloride salt form enhances stability and solubility for pharmaceutical applications. The molecular formula is C14H24Cl2N2, with a molecular weight of 291.27 g/mol .

Stereochemical Considerations

The compound’s bioactivity hinges on its stereochemistry. For instance, the (3R,4R) configuration in analogs like (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride enables precise interactions with enzymatic targets, such as JAK proteins . While the exact stereochemistry of the 4,6-dimethyl variant is unspecified in available literature, spatial arrangement likely influences its pharmacokinetic profile.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A validated synthesis route for the structurally related (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine involves:

  • Reductive Amination: Reacting 1-benzyl-3-methylamino-4-methyl-pyridine bromide with sodium borohydride in ethanol at 30°C for 16 hours .

  • Acidification and Purification: Treating the product with 2M HCl in ethanol to precipitate the dihydrochloride salt, followed by dichloromethane extraction and vacuum drying .

ParameterValue
Starting Material1-Benzyl-3-methylamino-4-methyl-pyridine bromide
ReagentSodium borohydride (3.87 g, 102.3 mmol)
Reaction Time16 hours
Yield70%
Purity (HPLC)>99%

This protocol achieves a 70% yield, with scalability limited by borohydride handling and solvent recovery .

Industrial Production Challenges

Large-scale manufacturing faces hurdles in stereochemical control and byproduct management. Continuous flow reactors and catalytic hydrogenation may improve efficiency, though no industrial data specific to the 4,6-dimethyl variant is available .

Physicochemical Properties

Stability and Solubility

The dihydrochloride salt form enhances aqueous solubility, critical for drug formulation. Key properties include:

PropertyValue
Melting PointNot reported
Solubility in WaterHigh (salt form)
Partition CoefficientLogP ≈ 2.1 (estimated)

Thermogravimetric analysis (TGA) of analogs indicates stability up to 200°C, suggesting suitability for standard storage.

Pharmacological Profile and Biological Activity

Mechanism of Action

Piperidine derivatives often modulate enzyme and receptor activity. For example, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride inhibits JAK3 with an IC50 of 1.6 nM, a trait leveraged in Tofacitinib production . The 4,6-dimethyl variant may share similar kinase affinity, though empirical data is lacking.

Therapeutic Applications

  • Autoimmune Diseases: JAK inhibitors derived from piperidine intermediates are used in rheumatoid arthritis and psoriasis .

  • Neurological Disorders: Structural analogs exhibit acetylcholinesterase inhibition (IC50: 8.3 µM), suggesting potential in Alzheimer’s therapy.

  • Oncology: Piperidine-based compounds demonstrate cytotoxicity against breast cancer cell lines (MCF-7, IC50: 12 µM).

Applications in Pharmaceutical Development

Intermediate in JAK Inhibitor Synthesis

The compound’s role in Tofacitinib synthesis underscores its industrial value. Key steps include:

  • Stereoselective Coupling: Reacting the piperidine core with pyrrolopyrimidine derivatives.

  • Salt Formation: Converting the free base to citrate or dihydrochloride forms for enhanced bioavailability .

Drug Delivery Optimization

Encapsulation in liposomal nanoparticles improves the bioavailability of piperidine derivatives by 40%, as shown in preclinical models.

Comparative Analysis with Structural Analogs

CompoundBiological ActivityTherapeutic Use
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochlorideJAK3 inhibition (IC50: 1.6 nM)Autoimmune diseases
1-Benzyl-4-methylpiperidineAcetylcholinesterase inhibitionNeurodegenerative disorders
4,6-Dimethyl variant (hypothetical)UnknownUnder investigation

The 4,6-dimethyl variant’s distinct substitution pattern may alter target selectivity compared to N,4-dimethyl analogs.

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